Imiquimod

Description

Properties

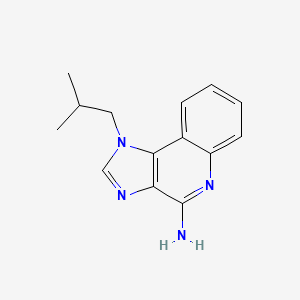

IUPAC Name |

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUYETYNHWVLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041047 | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble, 2.47e-01 g/L | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from DMF | |

CAS No. |

99011-02-6 | |

| Record name | Imiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99011-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiquimod [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099011026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1QW714R7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292-294 °C, 292 - 294 °C | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Imiquimod's Potent Engagement of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiquimod, a synthetic imidazoquinoline amine, is an immune response modifier that has garnered significant attention for its potent anti-viral and anti-tumor properties. Unlike traditional chemotherapeutic agents, this compound does not exert a direct cytotoxic effect on diseased cells. Instead, its therapeutic efficacy is rooted in its ability to act as a potent agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. This interaction triggers a cascade of downstream signaling events, leading to the robust production of a wide array of pro-inflammatory cytokines and chemokines, and the activation of various immune effector cells. This in-depth technical guide elucidates the core mechanism of action of this compound in innate immunity, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

This compound as a Toll-like Receptor 7 (TLR7) Agonist

This compound's primary mechanism of action is its function as a small molecule agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor predominantly expressed by innate immune cells such as dendritic cells (DCs), macrophages, and Langerhans cells.[3] It plays a crucial role in the recognition of single-stranded RNA (ssRNA) viruses. This compound, as a synthetic ligand, mimics viral ssRNA, thereby initiating an immune response.

The binding of this compound to TLR7 induces a conformational change in the receptor, leading to its dimerization. This dimerization facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] The recruitment of MyD88 is a critical step that initiates the downstream signaling cascade.

The MyD88-Dependent Signaling Pathway and NF-κB Activation

Upon recruitment, MyD88 associates with interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK-4 and IRAK-1. This leads to the phosphorylation and activation of IRAK-1, which then interacts with TNF receptor-associated factor 6 (TRAF6). The activated IRAK-1/TRAF6 complex subsequently activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.

TAK1, in turn, activates two major downstream pathways: the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway. The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide range of pro-inflammatory cytokines and chemokines.[1]

Simultaneously, the activation of the MAPK pathway, including ERK, JNK, and p38, contributes to the stabilization of cytokine mRNAs and further enhancement of the inflammatory response.

Signaling Pathway of this compound-induced TLR7 Activation

Caption: this compound binds to TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.

Induction of Cytokines and Chemokines

A hallmark of this compound's activity is the robust induction of a diverse profile of cytokines and chemokines. This "cytokine storm" at the site of application is central to its therapeutic effects. Monocytes and macrophages are major producers of these inflammatory mediators in response to this compound.

Table 1: this compound-Induced Cytokine and Chemokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine/Chemokine | Fold Induction (mRNA) | Protein Concentration (pg/mL) | Primary Producing Cells | Reference |

| Interferon-α (IFN-α) | Significant Increase | 1,000 - 10,000+ | Plasmacytoid Dendritic Cells | |

| Tumor Necrosis Factor-α (TNF-α) | Significant Increase | 500 - 5,000 | Monocytes/Macrophages | |

| Interleukin-1β (IL-1β) | Significant Increase | 100 - 1,000 | Monocytes/Macrophages | |

| Interleukin-6 (IL-6) | Significant Increase | 1,000 - 20,000+ | Monocytes/Macrophages | |

| Interleukin-8 (IL-8) | Significant Increase | 10,000 - 100,000+ | Monocytes/Macrophages | |

| Interleukin-12 (IL-12) | Significant Increase | 100 - 1,000 | Dendritic Cells, Macrophages | |

| CCL2 (MCP-1) | Upregulated | Data not uniformly reported | Monocytes/Macrophages | |

| CCL3 (MIP-1α) | Upregulated | Data not uniformly reported | Monocytes/Macrophages | |

| CCL4 (MIP-1β) | Upregulated | Data not uniformly reported | Monocytes/Macrophages | |

| CXCL10 (IP-10) | Upregulated | Data not uniformly reported | Monocytes, Keratinocytes |

Note: The ranges of protein concentrations are compiled from multiple studies and can vary depending on the specific experimental conditions, donor variability, and this compound concentration used.

Activation of Antigen-Presenting Cells (APCs)

This compound plays a critical role in the activation and maturation of professional antigen-presenting cells (APCs), particularly dendritic cells (DCs) and Langerhans cells (LCs) in the skin.

Dendritic Cell Maturation

Upon stimulation with this compound, DCs upregulate the expression of co-stimulatory molecules such as CD80, CD83, and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules. This enhanced expression is crucial for their ability to effectively present antigens to and activate naïve T cells.

Table 2: Upregulation of Dendritic Cell Maturation Markers by this compound

| Maturation Marker | Fold Increase in Expression (MFI) | Cell Type | Reference |

| CD80 | 2 - 5 fold | Monocyte-derived DCs | |

| CD83 | 3 - 7 fold | Monocyte-derived DCs | |

| CD86 | 2 - 6 fold | Monocyte-derived DCs | |

| MHC Class II | 1.5 - 3 fold | Monocyte-derived DCs |

MFI: Mean Fluorescence Intensity

Langerhans Cell Migration

Topical application of this compound induces the activation and migration of Langerhans cells, the resident dendritic cells of the epidermis. Activated LCs migrate from the skin to the draining lymph nodes, where they present antigens to T cells, thus bridging the innate and adaptive immune responses. Studies have shown a decrease in the density of LCs in the epidermis following this compound treatment, which is indicative of their migration.

Experimental Workflow for Assessing this compound-induced Dendritic Cell Maturation

References

- 1. TLR7 Activation of Macrophages by this compound Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by this compound | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Imiquimod-Toll-like Receptor 7 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Toll-like receptor 7 (TLR7) signaling pathway as activated by the synthetic imidazoquinoline compound, Imiquimod. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms, experimental investigation, and quantitative outcomes associated with this critical innate immune pathway. This document outlines the core signaling cascade, presents quantitative data on cytokine induction, provides detailed experimental protocols for key assays, and includes visualizations of the signaling pathway and experimental workflows to facilitate comprehension and experimental design.

Introduction to this compound and Toll-like Receptor 7

This compound is an immune response modifier that belongs to the imidazoquinoline family of compounds.[1] It is a potent synthetic agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, monocytes, and macrophages. TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Upon activation by ligands such as this compound, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), thereby orchestrating both innate and adaptive immune responses.[2][3] This activity forms the basis of this compound's therapeutic applications in treating viral infections and certain skin cancers.[4]

The Core TLR7 Signaling Pathway

The activation of TLR7 by this compound triggers a well-defined intracellular signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This pathway culminates in the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which drive the expression of a wide array of immune-related genes.

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

-

Ligand Recognition and Receptor Dimerization: this compound, being a small molecule agonist, enters the endosome where it binds to TLR7. This binding event induces a conformational change in the receptor, leading to its dimerization.

-

Recruitment of MyD88: The dimerized TLR7 receptor recruits the adaptor protein MyD88 through interactions between their respective Toll/interleukin-1 receptor (TIR) domains.

-

Formation of the Myddosome: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This assembly forms a complex known as the "Myddosome."

-

IRAK Activation and TRAF6 Recruitment: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6, an E3 ubiquitin ligase, undergoes auto-ubiquitination, which serves as a scaffold to recruit and activate downstream kinase complexes, including transforming growth factor-β-activated kinase 1 (TAK1).

-

NF-κB and MAPK Activation: TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokine genes such as TNF-α, IL-6, and IL-12.

-

IRF Activation and Type I Interferon Production: In parallel, a complex involving IRAK1, TRAF6, and IKKα can lead to the phosphorylation and activation of interferon regulatory factor 7 (IRF7). In plasmacytoid dendritic cells, which express high levels of TLR7 and IRF7, this leads to the robust production of type I interferons, most notably IFN-α. Activated IRF7 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I IFN genes.

The following diagram illustrates the this compound-TLR7 signaling pathway:

Quantitative Data on this compound-Induced Cytokine Production

The activation of the TLR7 pathway by this compound results in the dose-dependent production of a variety of cytokines. The following tables summarize quantitative data from studies investigating the effects of this compound on human peripheral blood mononuclear cells (PBMCs) and other relevant cell types.

Table 1: this compound-Induced Cytokine Production in Human PBMCs

| Cytokine | This compound Concentration (µg/mL) | Cytokine Concentration (pg/mL or U/mL) | Incubation Time (hours) | Reference |

| IFN-α | 1.2 | 38 U/mL | 24 | [5] |

| 2.5 | 38 U/mL | 24 | ||

| 5.0 | 38 U/mL | 24 | ||

| TNF-α | 1.2 | 30 pg/mL | 24 | |

| 2.5 | 255 pg/mL | 24 | ||

| 5.0 | 452 pg/mL | 24 | ||

| IL-1β | 1.2 | 6 pg/mL | 24 | |

| 2.5 | 95 pg/mL | 24 | ||

| 5.0 | 365 pg/mL | 24 | ||

| IL-6 | 1.2 | 106 pg/mL | 24 | |

| 2.5 | 457 pg/mL | 24 | ||

| 5.0 | 1,400 pg/mL | 24 |

Table 2: this compound-Induced Cytokine and Chemokine Profile in Human PBMCs

| Cytokine/Chemokine | This compound Concentration (µg/mL) | Induction Level | Reference |

| IFN-α | 1-5 | Induced | |

| TNF-α | 1-5 | Induced | |

| IL-1 | 1-5 | Induced | |

| IL-1RA | 1-5 | Induced | |

| IL-6 | 1-5 | Induced | |

| IL-8 | 1-5 | Induced | |

| IL-10 | 1-5 | Induced | |

| IL-12 p40 | 1-5 | Induced | |

| G-CSF | 1-5 | Induced | |

| GM-CSF | 1-5 | Induced | |

| MIP-1α | 1-5 | Induced | |

| MIP-1β | 1-5 | Induced | |

| MCP-1 | 1-5 | Induced |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-TLR7 signaling pathway.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound

This protocol describes the isolation and stimulation of human PBMCs to study the effects of this compound on cytokine production and cell signaling.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS or equivalent density gradient medium

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (e.g., in DMSO)

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a new 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant and repeat the wash step.

-

Resuspend the PBMC pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

-

-

Cell Seeding and Stimulation:

-

Adjust the concentration of the PBMC suspension to 1 x 10^6 cells/mL in complete culture medium.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

-

Prepare 2X working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.6, 2.4, 5.0, 10.0 µg/mL for final concentrations of 0.3, 1.2, 2.5, and 5.0 µg/mL).

-

Add 100 µL of the 2X this compound working solution to each well containing PBMCs. For unstimulated controls, add 100 µL of complete culture medium without this compound.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24 hours for cytokine analysis).

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis (e.g., by ELISA).

-

The cell pellet can be used for other downstream applications such as Western blotting or RNA extraction.

-

Quantification of Cytokines by ELISA

This protocol provides a general procedure for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.

Materials:

-

ELISA plate (96-well, high-binding)

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 1% BSA)

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the capture antibody to the recommended concentration in Coating Buffer.

-

Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

-

Seal the plate and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for at least 1 hour at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times with Wash Buffer.

-

Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.

-

Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate three times with Wash Buffer.

-

Dilute the Streptavidin-HRP conjugate in Assay Diluent.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Development and Measurement:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add 50 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Western Blot Analysis of TLR7 Signaling Pathway Proteins

This protocol outlines the steps for detecting key proteins in the TLR7 signaling pathway by Western blotting.

Materials:

-

Cell lysates from this compound-stimulated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-TLR7, anti-MyD88, anti-phospho-IRAK1, anti-TRAF6, anti-phospho-p65 NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Sample Preparation:

-

Lyse the cell pellets in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to a loading control (e.g., β-actin).

-

NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify NF-κB transcriptional activity using a luciferase reporter assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

DMEM with 10% FBS

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

One day before transfection, seed HEK293T cells into a 96-well plate.

-

On the day of transfection, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Include an unstimulated control.

-

Incubate for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for transfection efficiency.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the this compound-stimulated samples by that of the unstimulated control.

-

Conclusion

The this compound-TLR7 signaling pathway represents a critical arm of the innate immune system with significant therapeutic implications. A thorough understanding of its molecular components, the quantitative aspects of its activation, and the detailed methodologies for its investigation are essential for researchers and drug developers in the fields of immunology, virology, and oncology. This technical guide provides a foundational resource for designing and executing experiments aimed at further elucidating the intricacies of this pathway and harnessing its potential for novel therapeutic strategies.

References

- 1. This compound - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extending the IMQ Model: Deep Characterization of the Human TLR7 Response for Early Drug Development. | CHDR [chdr.nl]

- 3. researchgate.net [researchgate.net]

- 4. ISRCTN [isrctn.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Imiquimod for Viral Infections

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imiquimod is a synthetic immune response modifier belonging to the imidazoquinoline family.[1] Initially developed as a nucleoside analog during research for anti-herpes virus drugs, it was approved by the U.S. Food and Drug Administration (FDA) for the topical treatment of anogenital warts caused by human papillomavirus (HPV).[1] Unlike many antiviral agents that directly target viral components, this compound exerts its effects by stimulating the host's innate and acquired immune systems.[2][3] It is a well-established agonist of Toll-like receptor 7 (TLR7), a key sensor for single-stranded viral RNA.[4] Activation of this pathway leads to the production of various cytokines, most notably Type I interferons, which establish a broad antiviral state.

Recent early-stage research has expanded beyond its initial indications, investigating this compound's potential as a broad-spectrum antiviral agent against a range of viruses, including coronaviruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). These studies have also uncovered alternative, TLR7-independent mechanisms of action, suggesting a more complex and multifaceted antiviral profile. This guide provides a technical overview of the core mechanisms, experimental protocols, and quantitative data from key preclinical and clinical studies.

Core Mechanisms of Antiviral Action

This compound's antiviral activity is primarily driven by the induction of an immune response, though multiple signaling pathways may be involved depending on the viral context.

Canonical TLR7-Mediated Signaling Pathway

The most well-characterized mechanism involves the activation of TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs), macrophages, and B lymphocytes. Upon binding this compound, TLR7 initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and subsequent production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines induce an "antiviral state" in surrounding cells and stimulate the cellular arm of the adaptive immune system, promoting a Th1-biased response.

Alternative Signaling Pathways

Recent studies suggest that this compound can exert antiviral effects independently of the classical TLR7/NF-κB axis.

-

MEK/ERK Pathway: Research on coronaviruses (SARS-CoV-2 and CCoV) has shown that this compound's antiviral activity is linked to the activation of the MEK/ERK signaling pathway. This effect appears independent of TLR7, as another TLR7/8 ligand, Resiquimod, did not show similar activity at the tested concentration. The study hypothesizes that this compound may induce a late-phase activation of ERK, which is detrimental to coronavirus replication.

-

Protein Kinase A (PKA) Pathway: Antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Respiratory Syncytial Virus (RSV) has been shown to be independent of the TLR7/NF-κB pathway, with Protein Kinase A (PKA) identified as a key downstream effector.

Preclinical Research: Experimental Protocols and Data

In Vitro Studies

1. Experiment: Antiviral Activity against Coronaviruses (SARS-CoV-2 & CCoV)

-

Objective: To evaluate the in vitro efficacy of this compound against SARS-CoV-2 and Canine Coronavirus (CCoV).

-

Experimental Protocol:

-

Cell Culture: Calu-3 (human lung epithelial) and CRFK (Crandell-Rees Feline Kidney) cells were cultured to confluence in appropriate media.

-

Viral Infection: Cells were infected with either SARS-CoV-2 or CCoV at a multiplicity of infection (MOI) of 0.1 for 1 hour.

-

Treatment: After infection, the viral inoculum was removed, and cells were treated with this compound at various concentrations (e.g., 10 µg/mL) or a vehicle control. Resiquimod (10 µg/mL) was used as a control TLR7/8 ligand.

-

Incubation: Cells were incubated for 24 hours post-infection.

-

Quantification: Supernatants were collected, and total infectious virus yields were determined by plaque assay on Vero E6 (for SARS-CoV-2) or CRFK (for CCoV) cells.

-

Protein Expression Analysis: Expression of viral Spike (S) and Nucleocapsid (N) proteins was assessed via immunofluorescence to confirm antiviral effects.

-

-

Quantitative Data Summary:

| Virus | Cell Line | This compound Conc. | Outcome | Reference |

| SARS-CoV-2 | Calu-3 | 10 µg/mL | Significant reduction in infectious virus particles. | |

| CCoV | CRFK | 10 µg/mL | Significant reduction in infectious virus particles. | |

| SARS-CoV-2 | Calu-3 | 10 µg/mL | Reduced S protein expression (30% vs 6%) and N protein expression (47% vs 12%) in treated vs. untreated cells. |

2. Experiment: Anti-HIV Activity in Primary Human Macrophages

-

Objective: To determine the effect of this compound on HIV infection in primary human macrophages and elucidate the mechanism.

-

Experimental Protocol:

-

Cell Isolation: Primary human macrophages were derived from peripheral blood mononuclear cells (PBMCs).

-

Treatment: Macrophages were treated with this compound.

-

Infection: Cells were subsequently infected with various strains of HIV (e.g., Bal, YU2).

-

Analysis: The antiviral effect was quantified. The mechanism was investigated by measuring the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and CC chemokines, and by analyzing the surface expression of the HIV entry receptors CD4 and CCR5.

-

-

Quantitative Data Summary:

| Parameter | Effect of this compound Treatment | Mechanism | Reference |

| HIV Infection | Effective inhibition of multiple HIV strains. | Activation of NF-κB signaling. | |

| Cytokine Production | Induced production of TNF-α, IL-1β, IL-6, IL-8, and IL-10. | TLR7 agonism. | |

| HIV Entry Factors | Induced CC chemokines that competitively bind CCR5; Downregulated expression of CD4 and CCR5 on macrophages. | Blocks viral entry. |

In Vivo Studies

1. Experiment: Efficacy Against Vaccinia Virus Cutaneous Infections in Mice

-

Objective: To evaluate the antiviral activity of topical this compound against vaccinia virus infections in an immunosuppressed mouse model.

-

Experimental Protocol:

-

Animal Model: Hairless mice were immunosuppressed with cyclophosphamide.

-

Infection: Mice were cutaneously infected with the Western Reserve (WR) strain of vaccinia virus.

-

Treatment: Mice were treated topically with a 1% this compound cream. Treatment initiation was varied (e.g., starting 24, 48, 72, or 96 hours post-infection) and administered daily for four days. A 1% cidofovir cream served as a positive control.

-

Outcome Measures: Disease progression was monitored by measuring primary lesion size, counting the number of satellite lesions, and monitoring survival. Viral titers in skin, snouts, and lungs were also determined.

-

-

Quantitative Data Summary:

| Treatment Group | Effect on Lesion Size | Effect on Satellite Lesions | Effect on Lung Viral Titer | Survival | Reference |

| 1% this compound (4 days) | Significant reduction. | Significant reduction. | Delayed appearance by ~6 days compared to placebo. | Delayed time to death. | |

| 5% this compound | Less effective than 1% this compound, leading to a decrease in antiviral efficacy. | Less effective than 1% this compound. | Not specified. | Not specified. | |

| 1% Cidofovir (7 days) | Significant reduction. | Significant reduction. | Delayed appearance by ~3 days compared to placebo. | Delayed time to death. |

Clinical Research Insights

While early-stage research on this compound for systemic viral infections is ongoing, extensive clinical data exists for its approved indication: the treatment of external genital warts caused by HPV. These trials provide valuable context on effective dosing, safety, and clinical efficacy in humans.

Study: Treatment of External Genital Warts (HPV)

-

Objective: To evaluate the efficacy and safety of patient-applied this compound cream for the treatment of external genital warts.

-

Methodology: A multicenter, double-blind, randomized, vehicle-controlled trial was conducted. Patients self-applied 5% this compound cream, 1% this compound cream, or a vehicle cream daily for up to 16 weeks. A 12-week treatment-free follow-up period was included to assess recurrence.

-

Quantitative Data Summary:

| Treatment Group | Complete Clearance Rate (End of Treatment) | Recurrence Rate (in Complete Responders) | Reference |

| 5% this compound Cream | 52% (49 of 94 patients) | 19% (9 of 48 patients) | |

| 1% this compound Cream | 14% (13 of 90 patients) | 17% (2 of 12 patients) | |

| Vehicle Cream | 4% (3 of 95 patients) | 0% (0 of 3 patients) |

Additionally, Phase I clinical trials have evaluated topical this compound cream as an adjuvant to boost the immune response to an H5N1 influenza vaccine. These studies found that participants who applied the cream before vaccination generated significantly more robust immune responses compared to control groups.

Conclusion

Early-stage research highlights this compound's significant potential as a broad-spectrum antiviral agent. Its primary mechanism involves potent immune stimulation via the canonical TLR7 pathway, leading to the induction of interferons and a Th1-biased immune response. However, emerging evidence for alternative, TLR7-independent pathways, such as the MEK/ERK and PKA pathways, suggests a more versatile mechanism of action that could be exploited for different viral families. Preclinical data demonstrates efficacy against coronaviruses, HIV, and poxviruses, while clinical data for HPV establishes its therapeutic validity as an immune response modifier. Further research is warranted to fully elucidate these non-canonical pathways and to translate the promising preclinical findings into effective therapies for a wider range of viral infections.

References

- 1. Rare Cutaneous Side Effects of this compound: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Mechanisms of this compound indirect antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TLR7 Activation of Macrophages by this compound Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]

Imiquimod's role in dendritic cell activation and maturation

An In-depth Technical Guide to Imiquimod's Role in Dendritic Cell Activation and Maturation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic imidazoquinoline amine, is a potent immune response modifier widely recognized for its antiviral and antitumor properties.[1] Its clinical efficacy, particularly in dermatology for conditions like actinic keratosis and superficial basal cell carcinoma, stems from its ability to orchestrate a robust, localized immune response.[1][2] This guide provides a detailed examination of the core mechanism underpinning this compound's action: the activation and maturation of dendritic cells (DCs), the master regulators of the immune system. We will explore the specific molecular pathways, cellular responses, and experimental methodologies relevant to understanding and harnessing this powerful immunomodulatory agent.

Core Mechanism of Action: TLR7 Agonism

This compound functions as a potent agonist for Toll-like Receptor 7 (TLR7).[3][4] TLR7 is a pattern recognition receptor located within the endosomal compartments of various immune cells, primarily dendritic cells (especially the plasmacytoid subset), monocytes, and macrophages. In a physiological context, TLR7 recognizes viral single-stranded RNA, acting as a first-line sensor for viral infections. By mimicking this natural ligand, this compound triggers a powerful innate immune signaling cascade, effectively tricking the immune system into mounting an antiviral or antitumor response.

The activation process begins when this compound binds to TLR7 within the endosome. This engagement initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This critical step launches a downstream signaling cascade that is central to the activation of dendritic cells.

The TLR7 Signaling Pathway

The binding of this compound to the TLR7/MyD88 complex initiates a well-defined signaling pathway that culminates in the activation of key transcription factors responsible for the expression of pro-inflammatory genes.

-

Recruitment of IRAKs and TRAF6: The MyD88 adaptor protein recruits members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation and association of TNF receptor-associated factor 6 (TRAF6).

-

Activation of Transcription Factors: The activated complex ultimately triggers two principal downstream pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway is crucial for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules that define a mature, activated dendritic cell.

-

IRFs (Interferon Regulatory Factors): In plasmacytoid dendritic cells (pDCs), this pathway is dominated by the activation of IRF7, which drives the transcription of vast quantities of Type I interferons (IFN-α). In conventional DCs (cDCs), IRF activation contributes to the inflammatory response.

-

Differential Effects on Dendritic Cell Subsets

This compound's impact varies between the two major subsets of dendritic cells, leading to a comprehensive and powerful immune response.

-

Plasmacytoid Dendritic Cells (pDCs): pDCs are specialized cells that express high levels of TLR7. Upon stimulation with this compound, they become the primary producers of Type I interferons, particularly IFN-α. This rapid and massive secretion of IFN-α has profound effects, including direct antiviral activity and the activation of other immune cells like natural killer (NK) cells, cDCs, and T cells. This compound also promotes the maturation of pDCs, enhancing their expression of co-stimulatory molecules and the chemokine receptor CCR7, which is crucial for migration to lymph nodes.

-

Conventional Dendritic Cells (cDCs): Also known as myeloid DCs (mDCs), these cells are the professional antigen-presenting cells (APCs) responsible for initiating adaptive immunity. This compound treatment drives the robust maturation of cDCs. This process involves the significant upregulation of surface molecules critical for T cell activation, including:

-

MHC Class I and II: Molecules that present processed antigens to CD8+ and CD4+ T cells, respectively.

-

Co-stimulatory Molecules (CD80, CD86, CD40): These are essential for providing the "second signal" required for the full activation of naive T cells.

-

Maturation Marker (CD83): A hallmark of fully mature and functional DCs.

-

Activated cDCs also secrete a distinct profile of pro-inflammatory cytokines, primarily IL-12, TNF-α, and IL-6, which are instrumental in shaping the subsequent adaptive immune response, particularly towards a Th1 phenotype.

Quantitative Data on this compound-Induced DC Maturation

The phenotypic and functional changes induced by this compound in dendritic cells can be quantified by measuring the expression of cell surface markers and the secretion of cytokines.

Table 1: Phenotypic Maturation of Dendritic Cells Induced by this compound

| Marker | Function | Cell Type | Typical Change After this compound Stimulation | Citation |

|---|---|---|---|---|

| CD80 (B7-1) | Co-stimulation of T cells | Mo-DC, cDC | Marked, dose-dependent upregulation | |

| CD86 (B7-2) | Co-stimulation of T cells | Mo-DC, cDC, pDC | Significant increase in expression | |

| CD83 | Mature DC marker | Mo-DC, cDC | Upregulation from low/negative baseline | |

| CD40 | T cell help, DC licensing | Mo-DC, cDC | Marked, dose-dependent upregulation | |

| MHC Class II | Antigen presentation to CD4+ T cells | Mo-DC, cDC, pDC | Increased surface expression | |

| HLA-DR | Human MHC Class II | Mo-DC | Statistically significant increase |

| CCR7 | Homing to lymph nodes | pDC, cDC | Enhanced expression | |

Table 2: Cytokine Production by Dendritic Cells Following this compound Stimulation

| Cytokine | Primary Producing Cell | Key Function | Typical Response to this compound | Citation |

|---|---|---|---|---|

| IFN-α | Plasmacytoid DC (pDC) | Antiviral, Immune activation | Potent, high-level induction | |

| IL-12 | Conventional DC (cDC) | Th1 polarization, IFN-γ production | Dose-dependent increase in secretion | |

| TNF-α | pDC, cDC | Pro-inflammatory, DC maturation | Significant induction | |

| IL-6 | Conventional DC (cDC) | Pro-inflammatory, Th17 differentiation | Dose-dependent increase in secretion |

| IP-10 (CXCL10) | Plasmacytoid DC (pDC) | Chemoattractant for T cells, NK cells | Significant induction | |

Experimental Protocols

The following protocols provide a framework for the in vitro study of this compound's effects on human monocyte-derived dendritic cells (Mo-DCs).

Protocol 1: In Vitro Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature dendritic cells (iDCs) from peripheral blood monocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Hypaque density gradient centrifugation.

-

CD14 MicroBeads for positive selection of monocytes.

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, Penicillin/Streptomycin).

-

Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor).

-

Recombinant Human IL-4 (Interleukin-4).

-

6-well tissue culture plates.

Methodology:

-

Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.

-

Assess purity of the isolated monocyte population via flow cytometry (should be >90% CD14+).

-

Resuspend the purified monocytes in complete RPMI medium at a density of 1 x 10^6 cells/mL.

-

Add recombinant human GM-CSF (e.g., 800 IU/mL) and IL-4 (e.g., 250-500 IU/mL) to the cell suspension.

-

Plate the cell suspension in 6-well plates (e.g., 3 mL per well).

-

Incubate at 37°C in a humidified 5% CO2 incubator for 5 to 6 days.

-

Optionally, on Day 3, gently aspirate half the medium and replace it with fresh, cytokine-supplemented medium.

-

On Day 6, the non-adherent and loosely adherent cells are immature DCs, ready for stimulation.

Protocol 2: this compound-Induced Maturation of Mo-DCs

This protocol details the stimulation of iDCs with this compound to induce maturation.

Materials:

-

Immature Mo-DCs (from Protocol 1).

-

This compound (e.g., Aldara cream or research-grade powder). If using Aldara, a vehicle control should be prepared. A typical research-grade concentration is 1-5 µg/mL.

-

Fresh complete RPMI 1640 medium.

Methodology:

-

Gently harvest the iDCs by pipetting the medium up and down. Collect cells from the plate.

-

Count the cells and assess viability (e.g., using Trypan Blue).

-

Centrifuge the cells (300 x g for 10 minutes) and resuspend them in fresh complete medium at a density of 1 x 10^6 cells/mL.

-

Plate the iDCs into new culture plates.

-

Add this compound to the desired final concentration (e.g., 1 µg/mL). Include a negative control (medium only or vehicle control). A positive control like LPS (100 ng/mL) can also be used.

-

Incubate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

-

After incubation, harvest the cells for phenotypic analysis and collect the culture supernatant for cytokine analysis.

Protocol 3: Analysis of DC Maturation by Flow Cytometry

This protocol outlines the staining procedure to analyze surface marker expression on mature DCs.

Materials:

-

Harvested mature DCs (from Protocol 2).

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).

-

Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated monoclonal antibodies: Anti-CD80, Anti-CD86, Anti-CD83, Anti-HLA-DR, Anti-CD40, etc.

-

Appropriate isotype control antibodies.

-

Flow cytometer.

Methodology:

-

Transfer approximately 0.5-1 x 10^5 mature DCs per tube.

-

Wash the cells by adding 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Add the pre-titrated amounts of fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cells.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with 1 mL of cold FACS buffer as described in step 2.

-

Resuspend the final cell pellet in 200-300 µL of FACS buffer.

-

Acquire the samples on a flow cytometer. Analyze the data using appropriate software, gating on the live DC population based on forward and side scatter properties. The expression level is often reported as Mean Fluorescence Intensity (MFI) or percentage of positive cells.

References

Preliminary Studies of Imiquimod in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on Imiquimod, a potent immune response modifier, and its application in cancer immunotherapy. This compound, a synthetic imidazoquinoline, is a Toll-like receptor 7 (TLR7) agonist that activates both the innate and adaptive immune systems, making it a subject of significant interest in oncology research.[1][2][3][4] This document consolidates key findings on its mechanism of action, summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes critical signaling pathways and workflows.

Core Mechanism of Action

This compound's primary anticancer effect is mediated through its agonistic activity on TLR7, which is predominantly expressed on immune cells like dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), and macrophages.[2] Activation of TLR7 triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines. This orchestrates a robust anti-tumor immune response.

Key aspects of this compound's mechanism include:

-

Innate Immune Activation: Upon binding to TLR7, this compound stimulates the secretion of key cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) and IL-12. This activation of the innate immune system is a critical first step in initiating an anti-tumor response.

-

Dendritic Cell Maturation and Migration: this compound promotes the maturation of Langerhans cells and other dendritic cells. These activated antigen-presenting cells (APCs) then migrate to local lymph nodes.

-

Adaptive Immune Response: In the lymph nodes, mature APCs present tumor-associated antigens to T cells, leading to the activation and proliferation of tumor-specific CD4+ T helper 1 (Th1) cells and cytotoxic CD8+ T lymphocytes. This results in a targeted cellular immune response against the tumor.

-

Immune-Independent Effects: Some research suggests that this compound may also have direct, immune-independent anti-tumor effects by upregulating the opioid growth factor receptor (OGF-OGFr) axis, which can inhibit cancer cell proliferation. Another study indicates this compound can impair the respiratory chain in mitochondria, leading to the activation of the NLRP3 inflammasome.

Signaling Pathways

The activation of the immune system by this compound is primarily driven by the TLR7 signaling pathway. The following diagram illustrates the key steps in this cascade.

Caption: this compound-induced TLR7 signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in various cancer models and clinical settings. The tables below summarize key findings.

Table 1: Cytokine Induction by this compound

| Cytokine Induced | Cell Type / Model | Key Findings | Reference |

| IFN-α, TNF-α, IL-6 | Mouse serum | This compound induced higher IFN levels but lower TNF and IL-6 than LPS. | |

| IFN-α, TNF-α, IL-1β, IL-6, IL-10, GM-CSF, G-CSF, MIP-1α | Human peripheral blood mononuclear cells (PBMCs) | This compound and its analogue S-27609 induced a broad range of cytokines. | |

| IL-12, IL-6, TNF-α, IL-1β | Mouse bone marrow-derived dendritic cells (BMDCs) | mRNA levels of these pro-inflammatory cytokines were significantly upregulated. | |

| IL-8 | Human basal cell carcinoma biopsies | IL-8 levels decreased by an average of 44% post-treatment with this compound. |

Table 2: Clinical and Preclinical Efficacy of this compound

| Cancer Type | Study Type | Treatment Regimen | Key Quantitative Results | Reference |

| Superficial Basal Cell Carcinoma (sBCC) | Clinical Trial | 5% this compound cream, 5 times/week for 6 weeks | 82% histological clearance rate. | |

| Nodular Basal Cell Carcinoma (nBCC) | Phase II Clinical Trial | 5% this compound cream, once daily for 6 weeks | 71% complete histological clearance. | |

| Cutaneous Squamous Cell Carcinoma (SCC) in situ | Randomized Controlled Trial | 5% this compound cream, daily for 16 weeks | 73% of patients (11 of 15) achieved resolution. | |

| Early-Stage Oral Squamous Cell Carcinoma (OSCC) | Pilot Clinical Trial | Neoadjuvant 5% this compound cream daily for 28 days | 60% of patients had a ≥50% reduction in tumor cell count; 60% had an immune-related major pathologic response. | |

| Melanoma | Preclinical Mouse Model | Topical this compound | Significantly reduced tumor growth. | |

| Breast Cancer Skin Metastases | Phase II Clinical Trial | 5% this compound cream, 5 days/week for 8 weeks | Assessed safety and immunologic endpoints in heavily pretreated patients. | |

| Actinic Keratosis | Randomized Controlled Trial | 5% this compound cream, 3 times/week for 4 weeks | 5.8% risk of developing SCC within four years. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in this compound studies.

4.1 In Vivo Murine Tumor Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a preclinical setting.

Caption: Workflow for in vivo assessment of this compound.

-

Cell Lines and Animals: Commonly used tumor cell lines include B16-F10 melanoma and TSA breast cancer cells, which are implanted into syngeneic mouse strains (e.g., C57BL/6 or BALB/c) to ensure a competent immune system.

-

Tumor Inoculation: A suspension of tumor cells (typically 1x10^5 to 1x10^6 cells) is injected subcutaneously or intradermally into the flank of the mice.

-

Treatment Schedule: Once tumors are palpable, mice are randomized into treatment and control groups. Topical this compound (e.g., 5% cream) or a vehicle control is applied to the tumor site. The frequency and duration of treatment vary, but a common schedule is daily application for several consecutive days, followed by a rest period, repeated for 2-3 weeks.

-

Efficacy Assessment: Tumor growth is monitored by measuring the tumor dimensions with calipers and calculating the volume (e.g., Volume = 0.5 x length x width²). Survival is also a key endpoint.

-

Immunological Analysis: At the end of the study, tumors, spleens, and draining lymph nodes are harvested. Tissues are processed into single-cell suspensions for analysis of immune cell populations by flow cytometry.

4.2 Immune Cell Phenotyping by Flow Cytometry

-

Sample Preparation: Tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to create a single-cell suspension. Spleens and lymph nodes are mechanically dissociated. Red blood cells are lysed using an ACK lysis buffer.

-

Antibody Staining: Cells are stained with a cocktail of fluorescently-conjugated antibodies specific for cell surface markers to identify different immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells, NK1.1 for NK cells, F4/80 for macrophages).

-

Intracellular Staining: For intracellular cytokine or transcription factor analysis (e.g., IFN-γ, FoxP3), cells are first stimulated in vitro (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). After surface staining, cells are fixed and permeabilized before staining with antibodies against intracellular targets.

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is then analyzed using specialized software (e.g., FlowJo) to quantify the percentage and absolute number of specific immune cell subsets.

4.3 Cytokine and Chemokine Analysis

-

Sample Collection: Serum is collected from blood via centrifugation. For in vitro studies, cell culture supernatants are collected. For tissue analysis, tissues are homogenized in a lysis buffer containing protease inhibitors.

-

Measurement Techniques:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of a single cytokine (e.g., IFN-γ, IL-12).

-

Multiplex Immunoassay (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines and chemokines from a small sample volume.

-

Quantitative PCR (qPCR): Measures the mRNA expression levels of cytokine genes in cells or tissues.

-

Combination Therapies

Preliminary studies have shown that this compound's efficacy can be enhanced when used in combination with other cancer therapies.

-

With Radiation Therapy: Topical this compound combined with radiation to a primary tumor has been shown to induce a systemic immune response, leading to the regression of distant, untreated metastases in preclinical breast cancer models.

-

With Chemotherapy: Combination topical therapy of this compound with 5-fluorouracil (5-FU) has been explored for treating cutaneous squamous cell carcinoma.

-

With Checkpoint Inhibitors: Clinical trials are investigating the combination of this compound with monoclonal antibodies like Pembrolizumab (anti-PD-1) for advanced melanoma.

-

With Cancer Vaccines: this compound can act as a potent adjuvant, enhancing the E7-specific CD8+ T cell immune responses and antitumor effects of a therapeutic HPV DNA vaccine in preclinical models.

Conclusion and Future Directions

This compound is a versatile immunomodulatory agent with proven efficacy in treating various skin cancers and premalignant lesions. Its ability to robustly activate both innate and adaptive anti-tumor immunity makes it a compelling agent for immunotherapy, both as a monotherapy and as a component of combination strategies. Future research will likely focus on optimizing dosing and delivery, identifying predictive biomarkers for patient response, and expanding its application to a wider range of cancer types, including visceral tumors, through systemic formulations or novel delivery systems. The exploration of this compound in combination with other immunotherapies, such as checkpoint inhibitors and personalized cancer vaccines, holds significant promise for improving outcomes for cancer patients.

References

Imiquimod as a Vaccine Adjuvant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imiquimod, a synthetic imidazoquinoline amine, is a potent immune response modifier that has garnered significant attention as a vaccine adjuvant. Primarily functioning as a Toll-like receptor 7 (TLR7) agonist, this compound activates the innate immune system, leading to a robust and durable adaptive immune response. This technical guide provides a comprehensive overview of the basic research on this compound as a vaccine adjuvant, detailing its mechanism of action, effects on innate and adaptive immunity, and key experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

Mechanism of Action: TLR7 Agonism and Immune Activation

This compound's primary mechanism of action is the activation of TLR7, an endosomal receptor predominantly expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and Langerhans cells.[1][2][3][4] This interaction initiates a signaling cascade that bridges the innate and adaptive immune systems.

Activation of Innate Immunity

Upon binding to TLR7, this compound triggers the activation of APCs, leading to their maturation and migration to draining lymph nodes.[1] Activated APCs upregulate the expression of co-stimulatory molecules like CD80 and CD86 and secrete a plethora of pro-inflammatory cytokines and chemokines.

Key Cytokines and Chemokines Induced by this compound:

-

Type I Interferons (IFN-α/β): Possess potent antiviral properties and play a crucial role in the activation of various immune cells.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in a wide range of immune responses.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and B-cell maturation.

-

Interleukin-12 (IL-12): A key cytokine that promotes the differentiation of T helper 1 (Th1) cells, leading to a cell-mediated immune response.

-

Chemokines: Such as CXCL9 and CXCL10, which are involved in the recruitment of activated T cells to the site of inflammation or vaccination.

Enhancement of Adaptive Immunity

The activation of the innate immune system by this compound creates a pro-inflammatory microenvironment that is highly conducive to the development of a robust adaptive immune response.

-

Enhanced Antigen Presentation: Mature APCs are more efficient at processing and presenting antigens to naive T cells in the lymph nodes.

-

Th1-Biased Immune Response: The production of IL-12 by activated APCs drives the differentiation of CD4+ T cells into Th1 cells. Th1 cells are critical for cell-mediated immunity, which is essential for clearing intracellular pathogens and cancer cells.

-

Activation of Cytotoxic T Lymphocytes (CTLs): this compound promotes the activation and proliferation of antigen-specific CD8+ T cells, which are capable of directly killing infected or malignant cells.

-

B-Cell Activation and Antibody Production: this compound can directly activate B lymphocytes, leading to their proliferation and differentiation into plasma cells that produce high titers of antigen-specific antibodies. Notably, it has been shown to enhance the production of IgG2a antibodies, which are associated with a Th1 response.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various preclinical and clinical studies, illustrating the potent adjuvant effects of this compound.

Table 1: In Vitro Cytokine Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | This compound Concentration (µg/mL) | Cytokine Level (pg/mL) | Fold Increase vs. Control | Reference |

| IFN-α | 1.0 | 1500 | >100 | |

| TNF-α | 1.0 | 800 | ~80 | |

| IL-6 | 1.0 | 3000 | >150 | |

| IL-12p40 | 1.0 | 600 | ~60 |

Note: Values are approximate and can vary based on experimental conditions and donor variability.

Table 2: Effect of this compound on Antigen-Specific Antibody Titers in Mice

| Vaccine Antigen | This compound Dose | Antibody Titer (Endpoint Dilution) | Fold Increase vs. Vaccine Alone | Reference |

| Ovalbumin | 1% topical cream | 1:100,000 | ~100 | |

| HIV-1 Gag (DNA vaccine) | 25 nM | Not specified | Significant increase | |

| Inactivated Influenza Virus | Co-administered | Enhanced neutralizing antibody | Significant increase |

Table 3: Enhancement of T-Cell Responses by this compound

| T-Cell Response | Experimental Model | This compound Treatment | Observed Effect | Reference |

| Antigen-specific CD8+ T-cell proliferation | Mouse melanoma model | 5% topical cream | Significantly increased accumulation in spleen and lymph nodes | |

| IFN-γ producing cells (ELISpot) | Mouse HIV-1 Gag DNA vaccine | 25 nM | Significant increase in spot-forming cells | |

| Infiltration of CD4+ and CD8+ T cells | Human melanoma patients | 5% topical cream | Significant elevation in skin and sentinel lymph nodes | |

| Th1/Th17 differentiation | In vitro co-culture | 1 µg/mL | Promoted robust differentiation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the adjuvant properties of this compound.

In Vitro Dendritic Cell (DC) Maturation Assay

Objective: To assess the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs) in vitro.

Methodology:

-

Generation of BMDCs: Isolate bone marrow cells from the femurs and tibias of mice (e.g., C57BL/6). Culture the cells for 7-9 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL IL-4.

-

Stimulation: Plate immature BMDCs (day 7-9) at a density of 1 x 10^6 cells/mL in 24-well plates. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µg/mL) or a positive control (e.g., 100 ng/mL lipopolysaccharide - LPS) for 24-48 hours.

-

Analysis of Maturation Markers: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, MHC Class II, CD80, CD86, CD40). Analyze the expression of these markers by flow cytometry.

-

Cytokine Analysis: Collect the culture supernatants and measure the concentration of cytokines such as IL-6, IL-12p70, and TNF-α using an enzyme-linked immunosorbent assay (ELISA).

IFN-γ ELISpot Assay for Antigen-Specific T-Cell Response

Objective: To quantify the frequency of antigen-specific, IFN-γ-secreting T cells in immunized mice.

Methodology:

-

Immunization: Immunize mice (e.g., C57BL/6) with a model antigen (e.g., ovalbumin) with or without this compound as an adjuvant.

-

Splenocyte Isolation: At a specified time point post-immunization (e.g., 7-14 days), euthanize the mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes.

-

ELISpot Plate Preparation: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Wash and block the plate.

-

Cell Stimulation: Plate the splenocytes (e.g., 2-5 x 10^5 cells/well) in the coated ELISpot plate. Stimulate the cells with the specific antigen (e.g., ovalbumin peptide) for 18-24 hours at 37°C. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.

-

Detection and Analysis: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Following incubation and washing, add streptavidin-alkaline phosphatase and a substrate to develop colored spots. Count the spots, where each spot represents a single IFN-γ-secreting cell.

In Vivo Tumor Model

Objective: To evaluate the therapeutic efficacy of a vaccine adjuvanted with this compound in a mouse tumor model.

Methodology:

-

Tumor Cell Line: Use a syngeneic tumor cell line, such as B16-F10 melanoma cells in C57BL/6 mice.

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^5 B16-F10 cells) into the flank of the mice.

-